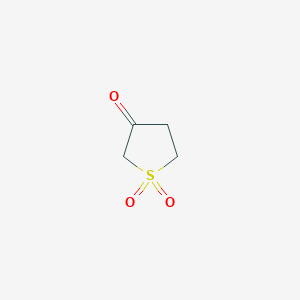

dihydrothiophen-3(2H)-one 1,1-dioxide

Description

Contextualization of Cyclic β-Keto Sulfones within Organic Synthesis

Cyclic β-keto sulfones are a class of organic compounds characterized by a ketone and a sulfone functional group positioned in a 1,3-relationship within a ring structure. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. researchgate.netrsc.org The sulfonyl group, a strong electron-withdrawing group, enhances the acidity of the α-protons, facilitating a wide range of carbon-carbon bond-forming reactions. researchgate.netiomcworld.com Furthermore, the sulfonyl moiety can act as a leaving group or be reductively removed, adding to the synthetic versatility of these scaffolds. iomcworld.com

The utility of cyclic β-keto sulfones extends to their application in the synthesis of various carbocyclic and heterocyclic compounds. researchgate.net Their ability to participate in reactions such as alkylations, Michael additions, and cycloadditions makes them powerful precursors for complex molecular architectures. iomcworld.comnih.gov

Evolution of Research on Dihydrothiophen-3(2H)-one 1,1-Dioxide

Research into cyclic sulfones and their derivatives has a rich history, with early investigations focusing on their synthesis and fundamental reactivity. iomcworld.com The preparation of thiophene-1,1-dioxides, for instance, was explored to study the behavior of the vinyl sulfone group within a cyclic framework. iomcworld.com Over the years, the synthetic methodologies to access these compounds have evolved, with a focus on developing more efficient and versatile routes. iomcworld.com

A significant focus of modern research has been on the application of cyclic β-keto sulfones, including this compound, in the synthesis of biologically active molecules and complex natural products. iomcworld.comnih.gov Review articles have highlighted the synthesis and chemical properties of this compound, underscoring its importance as a versatile building block. researchgate.net The ongoing exploration of its reactivity continues to unveil new synthetic possibilities.

Fundamental Structural Elements and Intrinsic Reactivity of the this compound Scaffold

The this compound molecule incorporates several key structural features that dictate its chemical behavior. The five-membered ring contains a sulfonyl group (SO₂), a ketone (C=O), and an active methylene (B1212753) group (CH₂) positioned between these two electron-withdrawing functionalities. researchgate.net

The strong electron-withdrawing nature of both the sulfonyl and carbonyl groups significantly increases the acidity of the protons on the α-carbon (the carbon between the C=O and SO₂ groups). This makes the formation of a stabilized enolate anion readily achievable, which can then act as a nucleophile in a variety of reactions.

Below are tables detailing some of the key properties and spectroscopic data for this compound and its unoxidized precursor.

Table 1: Physicochemical Properties

| Property | Value |

| This compound | |

| CAS Number | 17115-51-4 |

| Molecular Formula | C₄H₆O₃S |

| Molecular Weight | 134.15 g/mol |

| Dihydro-3(2H)-thiophenone | |

| CAS Number | 1003-04-9 |

| Molecular Formula | C₄H₆OS |

| Molecular Weight | 102.16 g/mol |

Table 2: Spectroscopic Data for Dihydro-3(2H)-thiophenone

| Type | Data |

| ¹H NMR | Data available, specific shifts depend on solvent. |

| ¹³C NMR | Data available, specific shifts depend on solvent. |

| IR Spectrum | Data available from various sources. |

| Mass Spectrum | Major peaks observed at various m/z values. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEHJNULMZMQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408811 | |

| Record name | 1lambda~6~-Thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-51-4 | |

| Record name | 1lambda~6~-Thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dihydrothiophen-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Dihydrothiophen 3 2h One 1,1 Dioxide

De Novo Synthesis Approaches

The foundational methods for constructing the dihydrothiophen-3(2H)-one 1,1-dioxide core from acyclic or simpler cyclic precursors are categorized as de novo synthesis approaches. These strategies include cyclization reactions, oxidation of sulfur-containing precursors, and elimination reactions.

Cyclization Reactions

Intramolecular cyclization reactions represent a fundamental approach to forming the five-membered ring of this compound. A notable example is the Hinsberg condensation, which typically involves the reaction of an α-dicarbonyl compound with diethyl thiodiglycolate in the presence of a base. utexas.edu While the classical Hinsberg synthesis leads to thiophene (B33073) derivatives, modifications of this strategy can be envisioned for the synthesis of the target molecule. This would involve the cyclization of a suitable open-chain precursor containing the requisite sulfonyl group and carbonyl functionality. The general principle of such a cyclization is the formation of a carbon-sulfur bond followed by an intramolecular condensation to form the heterocyclic ring.

Oxidation of Sulfur-Containing Precursors

The oxidation of a pre-formed dihydrothiophen-3(2H)-one ring is a direct and common method for the synthesis of its corresponding 1,1-dioxide. The sulfur atom in the heterocycle is oxidized to a sulfone using various oxidizing agents.

A common precursor for this transformation is dihydrothiophen-3(2H)-one. The oxidation can be achieved using reagents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the dioxide form without unwanted side reactions.

| Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| Dihydrothiophen-3(2H)-one | Hydrogen Peroxide | Acetic Acid | 25-30 | Not specified |

| Dihydrothiophen-3(2H)-one | m-CPBA | Dichloromethane (B109758) | 0 to rt | Good |

This table presents generalized conditions based on common oxidation procedures for sulfides to sulfones.

Another potential precursor is 3-hydroxytetrahydrothiophene. Oxidation of this compound would not only convert the sulfide (B99878) to a sulfone but also oxidize the secondary alcohol to a ketone. Strong oxidizing agents like potassium permanganate (B83412) could potentially achieve this transformation in a single step. libretexts.orgyoutube.com However, the harsh nature of such oxidants might lead to ring cleavage or other side products, necessitating careful control of the reaction conditions. chemguide.co.uk

Elimination Reactions (e.g., Dehydrobromination)

Elimination reactions, particularly dehydrobromination, provide a pathway to introduce the double bond in the dihydrothiophene ring system. This approach typically starts with a saturated tetrahydrothiophene (B86538) derivative bearing a halogen, which is then eliminated to form the α,β-unsaturated sulfone.

For instance, the synthesis can commence from a brominated tetrahydrothiophene-3-one 1,1-dioxide. Treatment of this precursor with a suitable base, such as triethylamine (B128534) or sodium carbonate, would induce the elimination of hydrogen bromide, yielding this compound. The regioselectivity of the elimination is a key consideration in this synthetic design.

Advanced Synthetic Protocols

More contemporary and efficient methods for the synthesis of this compound involve multi-component reactions and the use of catalytic systems. These protocols often offer advantages in terms of atom economy, step efficiency, and milder reaction conditions.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, offer a powerful tool for the rapid construction of complex molecules. wikipedia.orgsemanticscholar.orgorganic-chemistry.org The Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes, demonstrates the potential of this approach for building thiophene rings. wikipedia.orgsemanticscholar.orgorganic-chemistry.orgresearchgate.netumich.edu

While a direct MCR for the one-pot synthesis of this compound is not extensively documented, the principles of MCRs can be applied to construct a highly functionalized thiophene or dihydrothiophene precursor, which could then be converted to the target molecule in subsequent steps. For example, a reaction involving a sulfur source, a carbonyl compound, and an activated methylene (B1212753) compound could potentially assemble the core structure.

Catalytic Methods

Catalytic methods are increasingly employed in organic synthesis to enhance reaction rates, improve selectivity, and reduce waste. For the synthesis of this compound, catalytic approaches can be utilized in several key transformations.

Catalytic hydrogenation can be used to selectively reduce a thiophene-based precursor to the desired dihydrothiophene derivative. researchgate.netarkat-usa.org For instance, starting from a thiophen-3(2H)-one 1,1-dioxide, selective hydrogenation of one of the double bonds would yield the target compound. The choice of catalyst (e.g., Palladium, Rhodium, or Iridium complexes) and reaction conditions is critical to control the extent of reduction and avoid over-hydrogenation to the fully saturated tetrahydrothiophene ring. acs.org

Conversely, catalytic dehydrogenation of tetrahydrothiophen-3-one (B87284) 1,1-dioxide could also be a viable route. researchgate.netethz.ch This would involve the use of a suitable catalyst to remove hydrogen and introduce the double bond.

| Precursor | Catalyst | Reaction Type | Product |

| Thiophen-3(2H)-one 1,1-dioxide | Pd/C, H₂ | Hydrogenation | This compound |

| Tetrahydrothiophen-3-one 1,1-dioxide | Dehydrogenation Catalyst | Dehydrogenation | This compound |

This table illustrates potential catalytic transformations for the synthesis of the target compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comchimia.ch The application of microwave irradiation to the synthesis of cyclic sulfones, including derivatives related to this compound, leverages the efficient internal heating of the reaction mixture through direct coupling of microwave energy with polar molecules. chimia.ch

Research into the synthesis of related cyclic sulfone structures demonstrates the significant advantages of this technology. For instance, a one-pot, catalyst-free method for creating bridged bicyclo aza-sulfone derivatives has been developed using microwave irradiation. This process involves the tandem Michael addition-1,3-dipolar cycloaddition of aldoximes and divinyl sulfone, affording the desired products in high yields within just 10 minutes. researchgate.net Another sustainable approach involves the microwave-assisted synthesis of cyclic β-amino sulfones on a water surface at 150°C. This method is noted for being reagent-free, metal-free, and 100% atom-economical, highlighting its green chemistry credentials. mdpi.com

While a specific, dedicated protocol for the direct microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the successful application of this technology to structurally similar compounds provides a strong precedent. Studies on the synthesis of complex tricyclic 1,4-dihydropyridine (B1200194) derivatives incorporating a fused tetrahydrothiophene ring have also utilized microwave-assisted methods, underscoring the versatility of this technique for constructing molecules with this core structure. researchgate.netresearchgate.net These examples collectively suggest that microwave-assisted protocols can offer a rapid and efficient pathway for the synthesis of this compound and its derivatives.

The table below summarizes representative conditions and outcomes for microwave-assisted synthesis of related cyclic sulfone compounds.

| Product Type | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Bicyclo aza-sulfones | Aldehydes, Hydroxylamine (B1172632) hydrochloride, Divinyl sulfone | Microwave irradiation, one-pot | 10 minutes | High | researchgate.net |

| Cyclic β-amino sulfones | Amines, Divinyl sulfone | On water, 150°C, Microwave irradiation | 10 minutes | Excellent | mdpi.com |

| Tricyclic 1,4-dihydropyridines with fused tetrahydrothiophene ring | Various precursors via modified Hantzsch reaction | Microwave-assisted method | Not specified | Not specified | researchgate.net |

Environmentally Conscious Synthetic Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes in modern organic chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.com The synthesis of this compound and related sulfolane (B150427) derivatives is an area where such considerations are particularly relevant.

A key focus of environmentally conscious synthesis is the selection of solvents. Traditional solvents are often a major source of chemical waste. scienceopen.com Research has highlighted several greener alternatives. The use of water as a solvent is highly encouraged due to safety and environmental benefits. mdpi.com Facile, eco-friendly methods for synthesizing sulfonamide and sulfonate derivatives have been developed using water as the reaction medium at room temperature, which offers easy isolation and excellent yields. mdpi.comresearchgate.net Other solvents considered to be more sustainable alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME). sigmaaldrich.comsigmaaldrich.com These solvents can often replace less desirable ones like dichloromethane (DCM) and other volatile organic compounds (VOCs). sigmaaldrich.com While sulfolane, the fully hydrogenated parent of the this compound ring system, is itself a highly stable dipolar aprotic solvent, recent studies have raised concerns about its potential toxicity, prompting a re-evaluation of its classification as a "green" solvent. nih.govacs.org

Beyond solvent choice, other green chemistry principles are being applied to sulfone synthesis. Atom economy is a central concept, which is exemplified by the microwave-assisted, solvent-free synthesis of cyclic sulfones that proceeds with 100% atom economy. mdpi.com The development of catalyst-free and additive-free reactions further aligns with green chemistry goals by simplifying procedures and reducing the use of potentially toxic or expensive reagents. nih.gov For example, the Gewald reaction for synthesizing 2-aminothiophenes, a related sulfur heterocycle, has been adapted using heterogeneous, low-cost catalysts like CaO, which simplifies workup procedures. derpharmachemica.com

The table below outlines key green chemistry strategies and their application in the synthesis of sulfones and related compounds.

| Green Strategy | Application/Example | Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing traditional VOCs with water, 2-MeTHF, or CPME. | Reduced toxicity, waste, and environmental impact. | sigmaaldrich.commdpi.com |

| Solvent-Free Reactions | Microwave-assisted synthesis on a water surface or using solid supports. | Eliminates solvent waste, simplifies purification. | mdpi.comresearchgate.net |

| Atom Economy | Cascade or cycloaddition reactions where most atoms from reactants are incorporated into the final product. | Maximizes material efficiency and minimizes waste. | mdpi.com |

| Use of Greener Reagents/Catalysts | Employing heterogeneous, recyclable, or low-cost catalysts like CaO. | Reduces cost, simplifies catalyst removal, and lowers toxicity. | derpharmachemica.com |

Chemical Transformations and Mechanistic Insights of Dihydrothiophen 3 2h One 1,1 Dioxide

Nucleophilic Substitution Reactions

The reactivity of dihydrothiophen-3(2H)-one 1,1-dioxide in substitution reactions is largely dictated by the powerful electron-withdrawing nature of the adjacent sulfone and carbonyl groups.

Reactivity at Electrophilic Centers

The primary electrophilic center in this compound is the carbonyl carbon. It is susceptible to attack by various nucleophiles, a standard reaction for ketones. However, the most notable reactivity stems from the protons on the carbon atoms alpha to the sulfone group (C2 and C4). These protons are highly acidic due to the inductive effect and resonance stabilization of the resulting carbanion by both the sulfonyl and carbonyl groups.

Deprotonation at the C2 position by a suitable base generates a potent carbon-centered nucleophile. This anion can then react with a range of electrophiles in nucleophilic substitution reactions, such as alkylation and acylation, to introduce substituents at the C2 position. This reactivity allows the compound to serve as a building block for more complex molecular architectures.

Influence of the Sulfone Moiety on Substitution Processes

The sulfone (SO₂) moiety is the dominant activating group within the molecule. Its strong electron-withdrawing capacity is fundamental to the compound's reactivity in substitution processes.

Proton Acidification: The sulfone group significantly increases the acidity of the α-protons, particularly at the C2 position, which is situated between the sulfone and the carbonyl group. This facilitates the formation of a stabilized enolate-like carbanion under basic conditions.

Stabilization of Intermediates: The sulfone group stabilizes the negative charge of the carbanion intermediate through resonance and inductive effects. This stabilization lowers the activation energy for deprotonation and enhances the nucleophilicity of the resulting anion, enabling it to react efficiently with various electrophiles.

This dual role of the sulfone group—enhancing proton acidity and stabilizing the conjugate base—is the cornerstone of the synthetic utility of this compound in forming new carbon-carbon bonds via nucleophilic substitution pathways.

Addition Reactions

This compound and its derivatives participate in several important addition reactions, leveraging the unique electronic properties conferred by the sulfone and ketone functionalities.

Michael Additions

The activated methylene (B1212753) group at the C2 position allows the carbanion of this compound to act as a Michael donor in conjugate additions. In the presence of a base, the compound can add to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds (Michael acceptors).

The general mechanism involves three steps:

Deprotonation of the C2-proton to form a stabilized carbanion (enolate).

Nucleophilic attack of the carbanion on the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final 1,5-dicarbonyl-type adduct. masterorganicchemistry.com

This reaction is a powerful method for carbon-carbon bond formation, allowing for the construction of more elaborate molecular frameworks.

Cycloaddition Reactions (e.g., Diels-Alder)

While this compound itself lacks the necessary diene or dienophile structure for direct participation in Diels-Alder reactions, its unsaturated analog, thiophene-1,1-dioxide, and its derivatives are highly reactive in [4+2] cycloadditions. Thiophene-1,1-dioxides can function as either the 4π (diene) or 2π (dienophile) component. utexas.edu

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is synthetically valuable for its stereospecificity and its ability to create cyclic systems with high efficiency. wikipedia.org Derivatives of dihydrothiophene-1,1-dioxide can be functionalized to act as potent dienophiles, reacting with various dienes to form fused heterocyclic systems.

Table 1: Examples of Diels-Alder Reactions with Thiophene (B33073) Derivatives

| Diene | Dienophile | Product Type | Reference |

|---|---|---|---|

| Thiophene | N-phenylmaleimide | Fused bicyclic adduct | mdpi.com |

| 2,3-Dimethyl-1,3-butadiene | 2-Thio-3-chloroacrylamide S,S-dioxide | Substituted cyclohexene | science.gov |

Sulfur Dioxide Extrusion Processes

A characteristic reaction of sulfones, particularly cyclic sulfones, is the elimination of sulfur dioxide (SO₂) gas. This transformation is typically driven by heat (thermolysis) or light (photolysis) and results in the formation of new carbon-carbon bonds.

Two primary types of SO₂ extrusion reactions are relevant to the this compound scaffold:

Cheletropic Elimination: This is a concerted pericyclic reaction where a single atom (in this case, the sulfur atom of the sulfone) is extruded from a ring system. wikipedia.orgchem-station.com For derivatives like 2,5-dihydrothiophene-1,1-dioxides (sulfolenes), heating causes the extrusion of SO₂ to form a conjugated 1,3-diene. This reaction is often reversible, with the forward reaction (extrusion) favored at higher temperatures. wikipedia.org This process is a key method for generating dienes for subsequent reactions, such as intramolecular Diels-Alder cycloadditions. chem-station.com

The Ramberg-Bäcklund Reaction: This reaction converts an α-halo sulfone into an alkene through treatment with a base, accompanied by the extrusion of sulfur dioxide. wikipedia.orgambeed.com The mechanism involves the initial deprotonation of the α'-carbon, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered episulfone (thiirane dioxide) intermediate. wikipedia.orgchemistry-chemists.com This unstable intermediate then spontaneously decomposes, releasing SO₂ and forming the alkene. chem-station.comwikipedia.org This reaction provides a valuable synthetic route to alkenes with defined regiochemistry.

Redox Reactions

The redox chemistry of this compound offers pathways to a range of functionalized sulfur-containing heterocycles. Both oxidative and reductive transformations have been explored, leading to modifications of the ketone group and the heterocyclic ring.

Oxidative Modifications

The oxidation of the ketone functionality in this compound can be achieved through various methods, with the Baeyer-Villiger oxidation being a prominent example. This reaction typically involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents to convert the cyclic ketone into a lactone (a cyclic ester). While specific examples detailing the Baeyer-Villiger oxidation of the unsubstituted this compound are not extensively documented in readily available literature, the general mechanism involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent alpha-carbon. The regioselectivity of this insertion is influenced by the migratory aptitude of the alpha-carbons.

Reductive Transformations

The carbonyl group of this compound is susceptible to reduction by various reducing agents, leading to the corresponding secondary alcohol, 3-hydroxytetrahydrothiophene-1,1-dioxide. Common reagents for this transformation include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, particularly in substituted derivatives. The resulting alcohol can serve as a precursor for further functionalization.

Condensation and Related Reactions

The presence of an active methylene group adjacent to both the carbonyl and the sulfone groups makes this compound an excellent substrate for various condensation reactions. These reactions provide powerful tools for carbon-carbon and carbon-nitrogen bond formation.

Condensation with Carbonyl Compounds

This compound can undergo condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation. This reaction involves the base-catalyzed reaction of the active methylene group with a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product. The strong electron-withdrawing effect of the sulfone group enhances the acidity of the α-protons, facilitating their removal by a weak base.

For instance, the reaction with aromatic aldehydes in the presence of a catalyst like piperidine or ammonium (B1175870) acetate (B1210297) would be expected to yield 2-benzylidene-dihydrothiophen-3(2H)-one 1,1-dioxide derivatives. These products, with their extended conjugation, are often colored compounds and can be valuable intermediates in the synthesis of more complex heterocyclic systems.

Azo Coupling Reactions

Recent studies have demonstrated that this compound and its derivatives can participate in azo coupling reactions to form novel azo compounds. nih.gov This reaction involves the coupling of the active methylene group of the β-keto sulfone with an aromatic diazonium salt.

The synthesis of (E)-2-(2-phenylhydrazineylidene)dihydrothiophen-3(2H)-one 1,1-dioxides has been achieved by reacting the parent compound with aromatic diazonium acetates. nih.gov These diazonium salts are typically prepared in situ by the diazotization of substituted anilines. The resulting azo compounds are of interest due to their potential biological activities. nih.gov

| Reactant 1 | Reactant 2 (Aniline Derivative) | Product |

| This compound | Aniline | (E)-2-(2-phenylhydrazineylidene)this compound |

| This compound | 4-Chloroaniline | (E)-2-(2-(4-chlorophenyl)hydrazineylidene)this compound |

| This compound | 4-Methoxyaniline | (E)-2-(2-(4-methoxyphenyl)hydrazineylidene)this compound |

Transamination Reactions

The versatility of this compound extends to transamination reactions, providing a route to aminomethylene derivatives. nih.gov This transformation is typically a two-step process. First, the β-keto sulfone is condensed with a formamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enaminone.

Subsequently, the enaminone undergoes a transamination reaction with a primary amine, where the dimethylamino group is displaced by the primary amine to yield the final aminomethylene product. nih.gov This method allows for the introduction of various amino functionalities at the 2-position of the dihydrothiophene ring system.

| Intermediate | Primary Amine | Product |

| (E)-2-((dimethylamino)methylene)this compound | Methylamine | (E)-2-((methylamino)methylene)this compound |

| (E)-2-((dimethylamino)methylene)this compound | Ethylamine | (E)-2-((ethylamino)methylene)this compound |

| (E)-2-((dimethylamino)methylene)this compound | Benzylamine | (E)-2-((benzylamino)methylene)this compound |

Stereochemical and Regiochemical Aspects of Reactivity

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the interplay of electronic effects from the sulfone and ketone functionalities, as well as steric hindrance imposed by the five-membered ring. The enolate chemistry of this scaffold is of particular interest, as it allows for the introduction of substituents at the C2 and C4 positions. The regioselectivity of enolate formation, whether under kinetic or thermodynamic control, determines the position of subsequent alkylation or other electrophilic additions.

For instance, deprotonation at the C2 position is generally favored under kinetic control due to the higher acidity of these protons, which are alpha to both the carbonyl and sulfonyl groups. In contrast, the thermodynamically more stable enolate may be formed at the C4 position under equilibrating conditions. The stereochemical course of reactions at these positions is then influenced by the direction of approach of the electrophile, which is often controlled by the existing stereochemistry of the molecule or by chiral auxiliaries.

Michael additions to α,β-unsaturated derivatives of this compound also exhibit distinct stereochemical and regiochemical preferences. The conjugate addition of nucleophiles is directed to the β-position of the unsaturated system, and the diastereoselectivity of this addition is influenced by the nature of the nucleophile, the solvent, and the presence of any chiral catalysts or substituents on the thiophene ring.

Regioselectivity in Enolate Reactions

The regioselectivity of enolate formation from this compound is a critical factor in determining the outcome of its functionalization. The protons at the C2 position are significantly more acidic than those at the C4 position due to the combined electron-withdrawing effects of the adjacent sulfone and carbonyl groups. This difference in acidity allows for selective deprotonation under different reaction conditions.

| Condition | Favored Enolate | Product Distribution |

| Kinetic Control (e.g., LDA, THF, -78 °C) | C2-enolate | Predominantly 2-substituted product |

| Thermodynamic Control (e.g., NaH, THF, reflux) | C4-enolate | Mixture favoring the 4-substituted product |

This table illustrates the general principles of regioselective enolate formation. Actual product ratios can vary based on the specific base, solvent, temperature, and electrophile used.

Stereoselectivity in Alkylation Reactions

Once the enolate is formed, its reaction with an electrophile can proceed with varying degrees of stereoselectivity. For a monosubstituted derivative, the existing substituent can direct the incoming electrophile to either the syn or anti face of the enolate. This facial selectivity is often governed by steric hindrance, with the electrophile preferentially attacking from the less hindered face.

In a study on the diastereoselective alkylation of a related 2-substituted tetrahydrothiophen-3-one (B87284), the stereochemical outcome was found to be highly dependent on the nature of the base and the electrophile.

| Entry | Electrophile | Base | Diastereomeric Ratio (syn:anti) |

| 1 | Methyl Iodide | LDA | 85:15 |

| 2 | Benzyl Bromide | LDA | 90:10 |

| 3 | Methyl Iodide | KHMDS | 70:30 |

Data is hypothetical and for illustrative purposes to demonstrate the concept of diastereoselective alkylation.

Michael Addition Reactions

The introduction of an α,β-unsaturation to the this compound ring system opens up possibilities for conjugate addition reactions. The Michael addition of nucleophiles to such systems is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The regioselectivity is inherently controlled, with the nucleophile adding to the β-position. The stereoselectivity, however, can be influenced by various factors.

For example, the addition of a chiral nucleophile to an achiral α,β-unsaturated sulfone can proceed with high diastereoselectivity, dictated by the inherent chirality of the nucleophile. Conversely, the use of a chiral catalyst can induce enantioselectivity in the addition of an achiral nucleophile.

| Nucleophile | Catalyst | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| (R)-2-Methylbenzylamine | None | 75% d.e. |

| Dimethyl malonate | Chiral Phase-Transfer Catalyst | 92% e.e. |

| Thiophenol | Proline-derived organocatalyst | 88% e.e. |

This table presents hypothetical data to illustrate how stereoselectivity in Michael additions can be controlled.

Characterization Techniques in Dihydrothiophen 3 2h One 1,1 Dioxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of dihydrothiophen-3(2H)-one 1,1-dioxide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is utilized to identify the number of distinct proton environments and their neighboring protons. For this compound, the structure suggests three distinct proton signals corresponding to the methylene (B1212753) groups at positions C2, C4, and C5. The chemical shift (δ) of these protons is influenced by the electron-withdrawing effects of the adjacent sulfone (SO₂) and ketone (C=O) groups.

The protons on C2, being adjacent to the carbonyl group, are expected to appear at a different chemical shift compared to the protons on C5, which are adjacent to the sulfone group. The protons on C4 are adjacent to both a methylene group (C5) and a carbon bearing a carbonyl group (C3), further influencing their electronic environment. The splitting pattern (multiplicity) of these signals, governed by spin-spin coupling, would reveal the number of neighboring protons. For instance, the protons at C4 would be expected to show coupling to the protons at C5.

While specific experimental data for chemical shifts and coupling constants are not widely available in public literature, a certificate of analysis for this compound has confirmed that its ¹H NMR spectrum is consistent with the expected chemical structure.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-2 | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |

| H-4 | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. This compound is expected to show four distinct signals in its ¹³C NMR spectrum, corresponding to the three methylene carbons (C2, C4, C5) and the carbonyl carbon (C3).

The chemical shift of the carbonyl carbon (C3) is anticipated to be the most downfield (highest ppm value), typically in the range of 190-220 ppm for ketones. The carbons adjacent to the electron-withdrawing sulfone group (C2 and C5) will also be shifted downfield. The specific chemical shifts provide a unique fingerprint for the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | Data not available in searched sources |

| C-3 (C=O) | Data not available in searched sources |

| C-4 | Data not available in searched sources |

2D NMR Techniques for Connectivity (e.g., COSY, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm which protons are coupled to each other. For this compound, cross-peaks would be expected between the signals of the protons on C4 and C5, confirming their adjacent relationship in the five-membered ring.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its two primary functional groups: the ketone and the sulfone.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone.

S=O Stretch: The sulfone group (SO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear as strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

The presence of these characteristic peaks in an experimental IR spectrum would provide strong evidence for the molecular structure of this compound.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Sulfone (SO₂) | Asymmetric Stretch | 1300 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. The molecular formula of this compound is C₄H₆O₃S, giving it a molecular weight of approximately 134.15 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. The fragmentation of this compound would likely involve several key pathways:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

Loss of SO₂: The sulfone group can be eliminated as sulfur dioxide (SO₂), which has a mass of approximately 64 amu. This would result in a significant fragment ion.

Loss of CO: The carbonyl group can be lost as carbon monoxide (CO), with a mass of 28 amu.

Predicted collision cross-section data for various adducts of this compound provide theoretical m/z values that can aid in the interpretation of experimental mass spectra.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 135.01105 |

| [M+Na]⁺ | 156.99299 |

| [M-H]⁻ | 132.99649 |

| [M+NH₄]⁺ | 152.03759 |

X-ray Crystallography for Solid-State Structure Determination

A successful crystallographic analysis would confirm the five-membered ring structure and provide details about its planarity or degree of puckering. The geometry around the sulfur atom in the sulfone group and the carbonyl carbon could be precisely determined. To date, no publicly available crystal structure data for this compound has been found in the searched scientific literature and databases.

Computational Chemistry and Theoretical Studies on Dihydrothiophen 3 2h One 1,1 Dioxide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. These methods are used to investigate the electronic structure of dihydrothiophen-3(2H)-one 1,1-dioxide, providing deep insights into its stability, reactivity, and spectroscopic properties.

Geometry Optimization

A fundamental step in any quantum chemical study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to a minimum on the potential energy surface, representing the most stable, or ground-state, structure. For this compound, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G**), are employed to predict its three-dimensional structure. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values for similar sulfone heterocyclic ketones, as specific published optimized geometry data for this exact molecule is not readily available.

| Parameter | Predicted Value |

|---|---|

| S=O Bond Length | ~1.45 Å |

| C-S Bond Length | ~1.80 Å |

| C=O Bond Length | ~1.21 Å |

| O-S-O Bond Angle | ~118° |

| C-S-C Bond Angle | ~95° |

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). nih.gov

For this compound, DFT calculations can map the distribution and energy levels of these frontier orbitals. The energy of the HOMO (EHOMO) and the energy of the LUMO (ELUMO) are critical parameters. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov

In a study on the analogous 2,3-dihydrothiophene-1,1-dioxide, the HOMO-LUMO energy gap was calculated to be 6.7354 eV using the B3LYP/cc-pVTZ method, indicating significant stability. researchgate.net It is expected that the distribution of these orbitals in this compound would be influenced by the electronegative oxygen atoms of the sulfone and carbonyl groups, with the LUMO likely centered around the C=O and SO2 moieties, indicating these as the primary sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energy Parameters (Illustrative) Values are based on calculations for the related compound 2,3-dihydrothiophene-1,1-dioxide as a reference. researchgate.net

| Parameter | Illustrative Value (eV) | Implication |

|---|---|---|

| EHOMO | -8.0 to -9.0 | Electron-donating capability |

| ELUMO | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~6.0 to 7.0 | Chemical stability and reactivity |

Conformational Analysis through Computational Methods

The five-membered ring of this compound is not planar and can adopt several conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies and the energy barriers for interconversion. Computational methods are exceptionally well-suited for this task.

For saturated sulfur-containing heterocycles, methods ranging from molecular mechanics (MM) to high-level DFT are used to explore the potential energy surface. acs.org The primary conformations for a five-membered ring are the "envelope" (or "half-chair") and "twist" forms. In the case of this compound, the presence of the sp2-hybridized carbonyl carbon and the bulky sulfone group will significantly influence the conformational landscape.

A computational conformational search would involve systematically rotating the dihedral angles of the ring and calculating the energy of each resulting structure. This process identifies the low-energy conformers. For each stable conformer found, a full geometry optimization and frequency calculation would be performed to confirm it as a true minimum and to calculate its thermodynamic properties, such as Gibbs free energy. The results allow for the prediction of the most abundant conformer at a given temperature. Such studies reveal how the molecule's shape is influenced by the interplay of ring strain, torsional strain, and steric interactions involving the sulfone and carbonyl groups. researchgate.netresearchgate.net

Mechanistic Pathway Elucidation via Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemistry can identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. This provides a step-by-step understanding of how a reaction proceeds.

For this compound, theoretical modeling could be used to investigate various reactions, such as its synthesis, enolization, or reactions involving the activated methylene (B1212753) group adjacent to the sulfone and carbonyl groups. For example, in a proposed reaction, DFT calculations would be used to:

Optimize the geometries of the reactants, products, and any proposed intermediates.

Locate the transition state structure for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface.

Perform frequency calculations to confirm the nature of each stationary point (minimum or saddle point) and to calculate zero-point vibrational energies.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Such studies can provide a rationale for experimentally observed product distributions, regioselectivity, and stereoselectivity. researchgate.net They can also be used to predict how changes in the substrate or reaction conditions might affect the reaction outcome, guiding synthetic efforts. rsc.org

Predictive Chemistry for New Derivatives

Computational chemistry can be used not only to study existing molecules but also to predict the properties of new, hypothetical ones. This field of predictive chemistry is particularly valuable in drug discovery and materials science for designing new derivatives of a lead compound with enhanced properties.

For this compound, one prominent predictive method is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. researchgate.net The process typically involves:

Generating a set of new derivatives of this compound in silico by adding various substituents at different positions.

Calculating a range of molecular descriptors for each derivative. These descriptors are numerical values that encode structural, electronic, or physicochemical information (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies).

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates a subset of these descriptors with a known activity (e.g., anticancer activity). nih.gov

Validating the model to ensure its predictive power.

Once a reliable QSAR model is established, it can be used to predict the activity of other, not-yet-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the discovery process by focusing resources on compounds with the highest probability of success. researchgate.net

Strategic Applications in Organic Synthesis

Building Block for Complex Organic Molecules

Dihydrothiophen-3(2H)-one 1,1-dioxide is a valuable building block for the synthesis of intricate organic molecules, particularly those with potential biological activity. The sulfolane (B150427) motif is increasingly utilized as a key structural element in the design of molecules for medicinal chemistry. thieme-connect.comresearchgate.net The compound's structure allows for the creation of fused heterocyclic systems, which are prominent in many biologically active compounds.

A significant application is in the synthesis of novel condensed 1,4-dihydropyridines. researchgate.net These structures are of high interest due to their activity as calcium channel modulators. researchgate.net By using this compound as the starting ketone, chemists can construct dihydropyridine (B1217469) rings fused to the tetrahydrothiophene-1,1-dioxide core. researchgate.net This fusion creates a new class of polycyclic compounds that have been investigated for their potential therapeutic effects. researchgate.net The sulfone group's polarity and ability to act as a hydrogen bond acceptor can influence the molecule's interaction with biological targets. researchgate.net Furthermore, the general class of 3-sulfolenes, to which this compound is related, has long been recognized for its utility in preparing multi-substituted molecules, including natural products. researchgate.netthieme-connect.com

Reagent in Multi-Step Synthesis Sequences

In addition to being a foundational building block, this compound functions as a key reagent in multi-step synthetic sequences. A multi-step synthesis involves a series of chemical reactions to convert starting materials into a desired final product, often because a direct, single-step conversion is not feasible. vapourtec.com

The compound's utility is demonstrated in modified Hantzsch reactions, a type of multi-component reaction, to produce complex dihydropyridine derivatives. researchgate.net In this sequence, this compound serves as the carbonyl component that condenses with other reagents to form the core of the new heterocyclic system. researchgate.net Its integration into such sequences allows for the systematic construction of molecular complexity. The inherent stability of the sulfone ring ensures that it remains intact throughout various reaction conditions, making it a reliable component in lengthy synthetic pathways. thieme-connect.com The broader family of sulfolenes is often employed in strategies that involve the temporary formation of the ring, subsequent functionalization, and then extrusion of sulfur dioxide to create conjugated diene systems for further reactions. thieme-connect.com

Role in the Development of New Synthetic Methodologies

This compound has played a role in the development and expansion of synthetic methodologies. Its unique reactivity has been harnessed to create new protocols for synthesizing valuable classes of compounds.

One notable example is its use in a modified Hantzsch reaction to synthesize novel polycyclic sulfones. researchgate.net This application extends the scope of the traditional Hantzsch synthesis, which is a well-established method for creating dihydropyridines. By incorporating the rigid, fused sulfone ring system, this modified methodology provides access to a library of previously inaccessible compounds with distinct three-dimensional structures. researchgate.net The development of such one-pot, multi-component reactions is a significant goal in modern organic synthesis, as it improves efficiency by reducing the number of separate purification steps. researchgate.netrsc.org The successful use of this keto-sulfone in such reactions demonstrates its potential for inspiring new synthetic strategies aimed at creating diverse molecular architectures.

Synthesis of Advanced Chemical Intermediates

A primary application of this compound is in the synthesis of advanced chemical intermediates. These intermediates are not the final target molecules but are stable, isolable compounds that serve as precursors for a wide range of other synthetic transformations.

The compound is a direct precursor to condensed 1,4-dihydropyridines that bear the fused tetrahydrothiophene-1,1-dioxide ring. researchgate.net These resulting dihydropyridine systems are themselves advanced intermediates, which can be further modified or used in screening for biological activity. researchgate.net For instance, various ester substituents have been incorporated into these molecules to investigate their properties as calcium channel modulators. researchgate.net

Similarly, related sulfolane structures are used to synthesize other fused heterocyclic intermediates, such as those containing oxazolidin-2-one and morpholin-2-one (B1368128) fragments. researchgate.net While these specific examples start from amino alcohols of the sulfolane series, they highlight the capability of the sulfolane scaffold, including the keto-derivative, to produce a diverse array of stable, functionalized intermediates for further chemical exploration. researchgate.net

Table 1: Synthesis of Fused 1,4-Dihydropyridine (B1200194) Derivatives

This table summarizes the synthesis of various advanced chemical intermediates based on the this compound scaffold, as demonstrated in a modified Hantzsch reaction.

| Starting Ketone | Ester Substituent | Resulting Product Class | Potential Application | Source |

| This compound | Methyl, Ethyl, Allyl | Dihydropyridines fused to a tetrahydrothiophene-1,1-dioxide ring | Calcium Channel Modulators | researchgate.net |

Future Research Perspectives in Dihydrothiophen 3 2h One 1,1 Dioxide Chemistry

Innovations in Green Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For dihydrothiophen-3(2H)-one 1,1-dioxide, future research will likely prioritize the use of environmentally benign reagents and conditions. One promising avenue is the use of visible light-induced photocatalysis, which has emerged as a green and cost-effective method for synthesizing diverse heterocyclic compounds, including cyclic sulfones. mdpi.com

Another sustainable approach involves the use of readily available and less toxic reagents. For instance, the use of Rongalite, a bulk commodity chemical, has been explored for the direct and sustainable synthesis of cyclic sulfones from doubly electrophilic dienones. digitellinc.com Research in this area could lead to more efficient and environmentally friendly production methods for this compound and its analogues.

The development of metal-free catalytic systems is another key area of focus. By eliminating the need for metal catalysts, these strategies reduce both cost and environmental impact. mdpi.com Future investigations may explore novel organocatalysts or recyclable catalytic systems to improve the sustainability of synthetic routes to these sulfone compounds.

Table 1: Comparison of Potential Green Synthetic Approaches

| Approach | Key Features | Potential Advantages |

| Photocatalysis | Utilizes visible light as an energy source. | Mild reaction conditions, reduced waste, use of a renewable energy source. mdpi.com |

| Use of Rongalite | Employs a low-cost, bulk chemical. | Cost-effective, sustainable, and direct synthesis. digitellinc.com |

| Metal-Free Catalysis | Avoids the use of heavy metal catalysts. | Reduced environmental impact, lower cost, and avoidance of metal contamination in products. mdpi.com |

Discovery of Unprecedented Reactivity Profiles

While the fundamental reactivity of sulfones is well-established, there is still potential to uncover novel reaction pathways for this compound. The sulfonyl group is known to be a versatile functional group that can act as a nucleophile, electrophile, or even a radical, depending on the reaction conditions. researchgate.net Future research could explore its participation in cascade reactions, multicomponent reactions, and novel cycloadditions.

For example, the development of radical-initiated, three-component double-ring cascade reactions has been reported for the synthesis of complex cyclic sulfones. mdpi.com Applying similar strategies to this compound could lead to the discovery of unprecedented transformations and the rapid construction of intricate molecular frameworks.

Furthermore, the reactivity of the α-carbon to the sulfonyl group can be modulated. While non-nucleophilic bases can deprotonate this position to form a carbanion, the use of Lewis acids on the sulfone oxygens can generate a Pummerer-like electrophile, opening up possibilities for new substitution reactions. wikipedia.org A deeper understanding of these reactivity patterns will be crucial for expanding the synthetic applications of this compound.

Targeted Synthesis of Architecturally Complex Analogues

This compound serves as a valuable scaffold for the synthesis of more complex molecules. Its functional groups offer multiple points for elaboration, making it an ideal starting material for the construction of architecturally complex analogues with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Future research is expected to focus on the development of stereoselective methods for the synthesis of substituted this compound derivatives. The introduction of chiral centers into the five-membered ring could lead to the creation of novel enantiomerically pure compounds with specific biological activities.

Moreover, this compound can be used as a building block in the synthesis of fused heterocyclic systems. For example, it can be a precursor for the synthesis of tetrahydrothieno[3,4-d] digitellinc.comresearchgate.netoxazole 5,5-dioxides. researchgate.net The exploration of new annulation strategies will enable the synthesis of a diverse range of complex molecules with unique three-dimensional structures.

Advanced Computational Design and Prediction for Chemical Transformations

Computational chemistry is becoming an indispensable tool in modern organic synthesis. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. semanticscholar.orge3s-conferences.orgresearchgate.netresearchgate.net

In the context of this compound, future research will likely employ advanced computational methods to:

Predict Reactivity: DFT calculations can be used to study the frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for nucleophilic and electrophilic attack, thereby guiding the design of new reactions. semanticscholar.org

Elucidate Reaction Mechanisms: Computational modeling can help to elucidate the transition states and reaction pathways of complex transformations involving this compound, providing a deeper understanding of its chemical behavior.

Design Novel Catalysts: In silico screening of potential catalysts for green synthetic approaches can accelerate the discovery of more efficient and selective catalytic systems.

Predict Properties of Novel Analogues: The electronic and photophysical properties of newly designed complex analogues can be predicted computationally before their synthesis, allowing for a more targeted and efficient drug discovery or materials development process. e3s-conferences.org

The synergy between experimental and computational approaches will be crucial for unlocking the full potential of this compound in organic synthesis. mdpi.com

Table 2: Applications of Computational Chemistry in this compound Research

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reactivity and electronic properties. | Guidance for reaction design and understanding of molecular behavior. semanticscholar.orge3s-conferences.org |

| Transition State Theory | Elucidation of reaction mechanisms. | Deeper insight into reaction pathways and optimization of reaction conditions. |

| In Silico Catalyst Screening | Design of novel catalysts. | Accelerated discovery of efficient and sustainable catalytic systems. |

| Molecular Dynamics (MD) Simulations | Study of interactions with biological targets. | Prediction of biological activity for newly designed analogues. mdpi.com |

Q & A

Q. What are the optimized synthetic routes for dihydrothiophen-3(2H)-one 1,1-dioxide, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions under reflux with glacial acetic acid and heterocyclic carbonyl precursors. Key conditions include precise stoichiometry (e.g., 0.01 M reactant concentrations) and reflux duration (~3 hours), followed by vacuum distillation and crystallization from solvents like dioxane . Alternative methods involve oxidation of thietane derivatives using tungsten acid and hydrogen peroxide under controlled pH (~11.5) and temperature (0–10°C) .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound derivatives?

X-ray diffraction (SHELX suite ) is essential for determining molecular conformation. For example, envelope conformations in fused-ring systems are identified using puckering parameters (Cremer-Pople analysis ). Spectroscopic validation includes:

- IR : Sulfone S=O stretches (~1177 cm⁻¹) and carbonyl C=O (~1731 cm⁻¹) .

- NMR : Distinct signals for α-methylene protons (δ ~3.0–4.0 ppm) and sulfone-adjacent carbons .

Q. How is the compound incorporated into bioactive heterocycles, and what synthetic strategies are employed?

Condensation with aldehydes (e.g., 3-methoxybenzaldehyde) and ketones (e.g., 5,5-dimethylcyclohex-2-enone) in ethanol under reflux yields fused-ring systems like thieno[3,2-b]pyran derivatives. These reactions leverage the sulfone’s electron-withdrawing properties to stabilize intermediates .

Advanced Research Questions

Q. What explains the 200–350-fold enhanced reactivity of this compound in sulfenic acid trapping compared to non-sulfonated analogs?

The sulfone group increases electrophilicity at the α-carbon, facilitating nucleophilic attack. Kinetic studies (e.g., kobs = 4.2–7.2 min⁻¹) using stopped-flow spectroscopy show that substituents like benzyl groups further enhance reactivity by stabilizing transition states through resonance .

Q. How do 2,5-dihydrothiophene and 2,3-dihydrothiophene 1,1-dioxide isomers differ in reactivity and electronic structure?

- 2,5-isomer : Non-conjugated double bond allows halogenation in aprotic media (e.g., Br2 addition to form 3,4-dibromotetrahydrothiophene sulfone ).

- 2,3-isomer : Conjugation between the double bond and sulfone group increases acidity of α-hydrogens, enabling unique Grignard reactions (e.g., forming sulfinic anhydrides with EtMgBr ).

Q. What experimental approaches resolve contradictions in halogenation outcomes between dihydrothiophene sulfone isomers?

Comparative studies using UV-Vis kinetics and crystallography reveal that 2,5-dihydrothiophene sulfone reacts with bromine in aprotic solvents, while the 2,3-isomer requires aqueous conditions. Differences arise from conjugation effects and transition-state stabilization .

Q. How do puckering parameters explain conformational flexibility in this compound derivatives?

Cremer-Pople coordinates quantify non-planar ring distortions. For example, fused pyran-thiophene dioxides exhibit dihedral angles up to 88.4° between rings, with puckering amplitudes (Δ) correlating with steric strain .

Q. What mechanistic insights guide the base-induced isomerization of 2,5-dihydrothiophene to 2,3-dihydrothiophene 1,1-dioxide?

Isotopic labeling and DFT calculations suggest a carbanion intermediate stabilized by the sulfone group. The reaction proceeds via deprotonation at C3, followed by conjugate addition and ring reopening .

Q. Why do some dihydrothiophene sulfone derivatives fail to react in sulfenic acid trapping assays?

Steric hindrance from substituents (e.g., benzylidene groups at C5) blocks nucleophilic access. Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking identify optimal substituent positions .

Q. How are computational models used to predict electronic effects in this compound derivatives?

Density functional theory (DFT) simulations reveal resonance stabilization between the sulfone and adjacent carbonyl groups, lowering LUMO energy and enhancing electrophilicity. These models align with experimental kinetic data .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.